molecular formula C23H16N6O3 B14549262 (3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one

(3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one

Cat. No.: B14549262
M. Wt: 424.4 g/mol
InChI Key: WMHSYMOZFRLXSF-VDUNRZOZSA-N
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Description

This compound features a pyrazolone core with two hydrazinylidene groups attached to hydroxynaphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one typically involves the condensation of 2-hydroxynaphthalene-1-carbohydrazide with 3,5-diformylpyrazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Types of Reactions:

    Oxidation: The hydroxyl groups in the naphthalene moieties can undergo oxidation to form quinones.

    Reduction: The hydrazinylidene groups can be reduced to hydrazine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of organic dyes and pigments due to its chromophoric structure.

Mechanism of Action

The mechanism of action of (3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one is not fully understood, but it is believed to involve interactions with various molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways, potentially inhibiting or modulating their activity.

    Pathways Involved: The antioxidant properties suggest involvement in pathways that mitigate oxidative damage, such as the scavenging of free radicals or the inhibition of reactive oxygen species (ROS) production.

Comparison with Similar Compounds

    (3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one: Unique due to its dual hydrazinylidene groups and hydroxynaphthalene moieties.

    Hydrazone derivatives: Similar in structure but may lack the pyrazolone core.

    Naphthoquinone derivatives: Similar oxidation products but differ in the core structure.

Uniqueness:

  • The combination of the pyrazolone core with hydrazinylidene and hydroxynaphthalene groups gives this compound unique chemical properties and potential applications that are distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H16N6O3

Molecular Weight

424.4 g/mol

IUPAC Name

(3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one

InChI

InChI=1S/C23H16N6O3/c30-17-11-9-13-5-1-3-7-15(13)19(17)24-26-22-21(32)23(29-28-22)27-25-20-16-8-4-2-6-14(16)10-12-18(20)31/h1-12,24-25,30-31H/b26-22-,27-23-

InChI Key

WMHSYMOZFRLXSF-VDUNRZOZSA-N

Isomeric SMILES

C1=CC=C2C(=C(C=CC2=C1)O)N/N=C/3\N=N/C(=N\NC4=C(C=CC5=CC=CC=C45)O)/C3=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2NN=C3C(=O)C(=NNC4=C(C=CC5=CC=CC=C54)O)N=N3)O

Origin of Product

United States

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